3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)propanamide
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Overview
Description
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)propanamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)propanamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Propanamide Group: The propanamide group can be introduced through an amidation reaction using appropriate amine and acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups in the quinazoline core, potentially forming alcohols or amines.
Substitution: Substitution reactions may occur at various positions on the quinazoline ring or the propanamide side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the carbonyl groups may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, compounds with a quinazoline core have been investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, this compound may find applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)propanamide would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide
- 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide
- N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
Uniqueness
The uniqueness of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)propanamide lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other quinazoline derivatives.
Properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-8-15-12(18)7-9-17-13(19)10-5-3-4-6-11(10)16-14(17)20/h2-6H,1,7-9H2,(H,15,18)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDESSLOWWSQNGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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